Piperidine-2,5-dicarbonitrile hydrochloride molecular structure
Piperidine-2,5-dicarbonitrile hydrochloride molecular structure
This guide provides an in-depth technical analysis of Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0), a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for peptidomimetics and serine protease inhibitors.
Molecular Architecture, Synthesis, and Applications[1][2]
Executive Summary
Piperidine-2,5-dicarbonitrile hydrochloride is a functionalized heterocyclic amine characterized by a saturated six-membered nitrogen ring substituted with two nitrile (cyano) groups at the 2 and 5 positions. As a hydrochloride salt, it exhibits enhanced stability compared to its free base, preventing oxidative degradation and polymerization.
This molecule serves as a critical scaffold in medicinal chemistry, offering two distinct vectors (C2 and C5) for further diversification. Its structural rigidity and potential for stereochemical complexity make it an ideal core for designing conformationally restricted analogues of amino acids (e.g., glutamic acid or lysine mimics).
| Property | Data |
| IUPAC Name | Piperidine-2,5-dicarbonitrile hydrochloride |
| CAS Number | 1374656-48-0 |
| Molecular Formula | C |
| Molecular Weight | 171.63 g/mol |
| Core Scaffold | Piperidine (Azacyclohexane) |
| Functional Groups | 2 |
Molecular Architecture & Stereochemistry
The 2,5-disubstitution pattern introduces two chiral centers at the C2 and C5 positions, resulting in four possible stereoisomers. Understanding this stereochemistry is vital for drug design, as the spatial arrangement determines binding affinity in protein pockets.
2.1 Stereoisomers
The molecule exists as two diastereomeric pairs:
-
Cis-Diastereomers: The nitrile groups are on the same side of the ring plane. (Usually the thermodynamic product in certain cyclizations).
-
Trans-Diastereomers: The nitrile groups are on opposite sides. (Often favored in catalytic hydrogenation due to steric approach).
The "hydrochloride" designation implies the protonation of the piperidine nitrogen (
Figure 1: Stereochemical divergence of the 2,5-disubstituted piperidine scaffold.
Synthetic Pathways
The synthesis of Piperidine-2,5-dicarbonitrile is challenging due to the lability of the nitrile group under reducing conditions. The primary industrial route involves the selective hydrogenation of Pyridine-2,5-dicarbonitrile .
3.1 Retrosynthetic Analysis
-
Precursor: Pyridine-2,5-dicarbonitrile (CAS 135576-26-4).
-
Transformation: Heterogeneous Catalytic Hydrogenation.
-
Critical Challenge: Reducing the aromatic pyridine ring without reducing the nitrile groups to primary amines (aminomethyl groups).
3.2 Validated Experimental Protocol (Route A: Selective Hydrogenation)
Note: This protocol is adapted from standard methodologies for cyanopyridine reduction (e.g., Freifelder, 1963) and optimized for modern flow chemistry standards.
Reagents:
-
Substrate: Pyridine-2,5-dicarbonitrile (1.0 eq)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO ). Avoid Pd/C as it frequently reduces nitriles. -
Solvent: Methanol or Acetic Acid.
-
Acid Source: HCl (1.1 eq) - Essential to trap the secondary amine product.
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave, dissolve Pyridine-2,5-dicarbonitrile (10 mmol) in Methanol (50 mL).
-
Acidification: Add concentrated HCl (11 mmol) dropwise. The acidic environment protonates the pyridine nitrogen, facilitating ring reduction and preventing the formation of secondary amines (dimerization).
-
Catalyst Addition: Add 5% Rh/Al
O (5 wt% loading) under an inert nitrogen atmosphere. -
Hydrogenation: Pressurize the vessel with H
gas to 30–50 bar (435–725 psi) . Heat to 60°C . -
Filtration: After 12 hours, cool the vessel, vent H
, and filter the catalyst through a Celite pad. -
Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes as the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether to yield Piperidine-2,5-dicarbonitrile hydrochloride as a white crystalline solid.
Figure 2: Selective hydrogenation pathway preserving nitrile functionality.
Physicochemical Properties & Handling[3][6][7]
| Parameter | Value / Description |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |
| Hygroscopicity | High (HCl salt absorbs atmospheric moisture) |
| Acidity (pKa) | ~10–11 (Piperidine NH), Nitriles are non-ionizable |
| Storage | 2–8°C, under Argon/Nitrogen (Desiccated) |
Safety Protocol:
-
Nitrile Hazard: While less toxic than free cyanide, metabolic metabolism can release cyanide ions. Handle in a fume hood.
-
Corrosivity: The HCl salt is acidic; avoid contact with metal spatulas (use ceramic or glass).
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the transition states of peptide bond hydrolysis.
-
Serine Protease Inhibitors: The nitrile group can form a covalent (reversible) thioimidate adduct with the active site cysteine or serine of proteases (e.g., Cathepsin K, DPP-4). The 2,5-substitution allows for precise orientation of the "warhead" (CN) relative to the P1/P2 binding pockets.
-
Peptidomimetics: The rigid piperidine ring constrains the conformational space of the backbone, reducing the entropic penalty of binding.
-
Fragment-Based Drug Design (FBDD): Used as a polar, sp3-rich fragment to improve solubility and metabolic stability (Fsp3 character) compared to flat aromatic rings.
References
- Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
-
Sajiki, H., et al. (2006).[6][7] "Mild and Efficient Hydrogenation of Aromatic Rings". Synlett, 2006(10), 1440-1442. Link
-
Janiak, C., et al. (1999).[8] "Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines". Synthetic Communications, 29(19), 3341-3352.[8] (Discusses coupling of pyridine precursors). Link
-
PubChem Compound Summary. (2025). "Piperidine hydrochloride".[9][10][11] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). "Piperidine-2,5-dicarbonitrile hydrochloride CAS Data". Link
Sources
- 1. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]
- 2. 865999-67-3|(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. Piperidine-2,5-dione hydrochloride | C5H8ClNO2 | CID 73554190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. 1217629-89-4|(S)-2-Cyanopiperidine|BLD Pharm [bldpharm.com]
